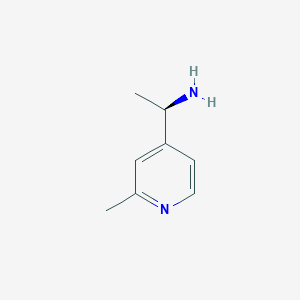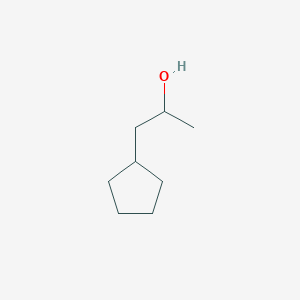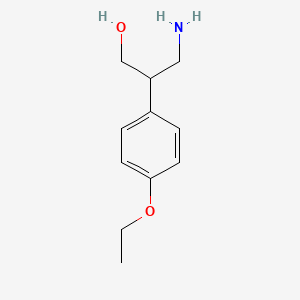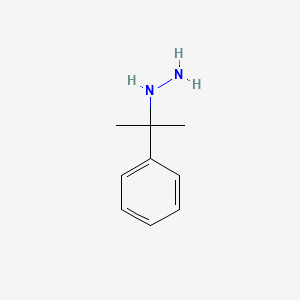
(2-Phenylpropan-2-yl)hydrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Phenylpropan-2-yl)hydrazine: is an organic compound with the molecular formula C₉H₁₄N₂ It is a hydrazine derivative where the hydrazine group is attached to a phenylpropan-2-yl structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: (2-Phenylpropan-2-yl)hydrazine can be synthesized through several methods. One common approach involves the reaction of phenylacetone with hydrazine hydrate under acidic conditions. The reaction typically proceeds as follows:
- Phenylacetone is mixed with hydrazine hydrate.
- The mixture is heated under reflux conditions.
- The product, this compound, is then isolated and purified.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: (2-Phenylpropan-2-yl)hydrazine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form amines.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as halides or alkoxides can be used in substitution reactions.
Major Products Formed:
Oxidation: Formation of phenylacetone or benzaldehyde.
Reduction: Formation of phenylpropan-2-amine.
Substitution: Formation of substituted hydrazine derivatives.
Applications De Recherche Scientifique
(2-Phenylpropan-2-yl)hydrazine has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of hydrazones and hydrazides.
Biology: It is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active compound.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various organic compounds.
Mécanisme D'action
The mechanism of action of (2-Phenylpropan-2-yl)hydrazine involves its interaction with molecular targets such as enzymes and receptors. It can form hydrazone derivatives with carbonyl-containing compounds, which can then undergo further chemical transformations. The exact pathways and molecular targets depend on the specific application and context of its use.
Comparaison Avec Des Composés Similaires
Phenylacetone: A precursor in the synthesis of (2-Phenylpropan-2-yl)hydrazine.
2-Phenyl-2-propanol: A related compound with a hydroxyl group instead of a hydrazine group.
Comparison:
Phenylacetone: Unlike this compound, phenylacetone is primarily used as a precursor in the synthesis of various compounds, including amphetamines.
2-Phenyl-2-propanol: This compound is used in organic synthesis and as an intermediate in the production of agrochemicals and pharmaceuticals. It differs from this compound in its functional group and reactivity.
Propriétés
Formule moléculaire |
C9H14N2 |
|---|---|
Poids moléculaire |
150.22 g/mol |
Nom IUPAC |
2-phenylpropan-2-ylhydrazine |
InChI |
InChI=1S/C9H14N2/c1-9(2,11-10)8-6-4-3-5-7-8/h3-7,11H,10H2,1-2H3 |
Clé InChI |
LNLOTGYMEDGQND-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C1=CC=CC=C1)NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




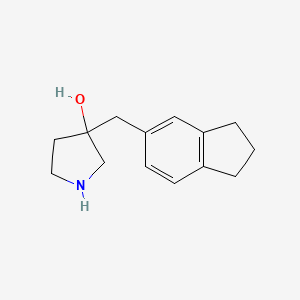
![3-Amino-2-(benzo[d][1,3]dioxol-5-yl)propanoic acid](/img/structure/B13607257.png)
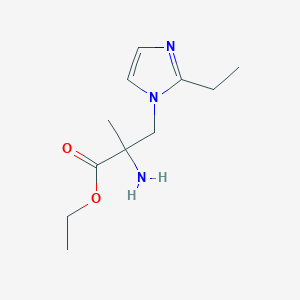

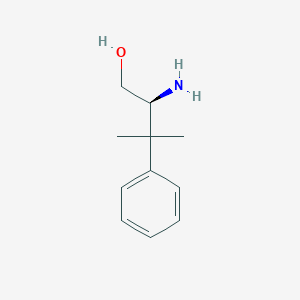


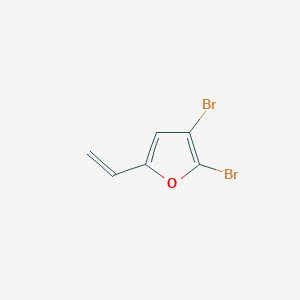
![N-{1-[2-(1H-indol-3-yl)ethyl]piperidin-4-yl}-2-oxabicyclo[2.2.2]octane-1-carboxamide](/img/structure/B13607309.png)
